molecular formula C18H31N5O3S B10923187 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1-ethylpiperidin-4-yl)piperidine-3-carboxamide

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1-ethylpiperidin-4-yl)piperidine-3-carboxamide

Cat. No.: B10923187
M. Wt: 397.5 g/mol
InChI Key: BUFAFNGTPIJOPQ-UHFFFAOYSA-N
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Description

1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(1-ETHYL-4-PIPERIDYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(1-ETHYL-4-PIPERIDYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions . The sulfonyl group is then introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base . The final step involves the coupling of the sulfonylated pyrazole with the piperidinecarboxamide moiety, which can be achieved through amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(1-ETHYL-4-PIPERIDYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with new functional groups.

Mechanism of Action

The mechanism of action of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(1-ETHYL-4-PIPERIDYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation . This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell function and viability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(1-ETHYL-4-PIPERIDYL)-3-PIPERIDINECARBOXAMIDE is unique due to its combination of a pyrazole ring, sulfonyl group, and piperidinecarboxamide moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H31N5O3S

Molecular Weight

397.5 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-(1-ethylpiperidin-4-yl)piperidine-3-carboxamide

InChI

InChI=1S/C18H31N5O3S/c1-4-22-10-7-16(8-11-22)20-18(24)15-6-5-9-23(13-15)27(25,26)17-12-19-21(3)14(17)2/h12,15-16H,4-11,13H2,1-3H3,(H,20,24)

InChI Key

BUFAFNGTPIJOPQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(N(N=C3)C)C

Origin of Product

United States

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